molecular formula C10H15N B1147908 2-sec-Butyl-4-ethylpyridine CAS No. 1394230-56-8

2-sec-Butyl-4-ethylpyridine

Cat. No.: B1147908
CAS No.: 1394230-56-8
M. Wt: 149.235
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Description

2-sec-Butyl-4-ethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.235. The purity is usually 95% min..
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Properties

CAS No.

1394230-56-8

Molecular Formula

C10H15N

Molecular Weight

149.235

Purity

95% min.

Synonyms

2-sec-Butyl-4-ethylpyridine

Origin of Product

United States

Historical Context and Evolution of Alkylpyridine Synthesis Strategies

The journey to synthesize specific alkylpyridines is a story of increasing precision and sophistication. Historically, pyridines were first isolated from coal tar and bone oil, inefficient sources that yielded complex mixtures. Early synthetic landmarks, such as the Hantzsch pyridine (B92270) synthesis (1881) and the Chichibabin pyridine synthesis (1924), provided fundamental methods for constructing the pyridine ring itself from acyclic precursors. wikipedia.org While revolutionary for their time, these condensation reactions often required harsh conditions and offered limited control over substitution patterns, particularly for creating unsymmetrically substituted pyridines. wikipedia.org

The evolution of synthetic strategies has moved from de novo ring construction towards the direct functionalization of the pre-formed pyridine core. This shift has been driven by the need for greater efficiency and selectivity. A major advancement in this area was the Minisci reaction, first reported in 1971, which involves the addition of a nucleophilic radical to an electron-deficient protonated heterocycle. wikipedia.orgchim.it This method provided a direct way to alkylate pyridines, a transformation not possible with classical Friedel-Crafts chemistry. wikipedia.org However, the Minisci reaction often yields a mixture of regioisomers, particularly at the C2 and C4 positions, which presents a significant purification challenge. wikipedia.orgnih.gov

More recent decades have seen the rise of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.orgeie.gracs.org These methods allow for the precise formation of carbon-carbon bonds by coupling a halogenated pyridine with an organometallic reagent, offering superior control over the final structure. rsc.orgacs.org The current frontier involves direct C-H functionalization, which bypasses the need for pre-functionalized starting materials altogether, representing the most atom-economical approach. beilstein-journals.orgresearchgate.net These modern catalytic approaches, including those using palladium, rhodium, and photocatalysis, have revolutionized the synthesis of complex pyridines by offering milder conditions and unprecedented levels of regioselectivity. chim.itbeilstein-journals.orgrsc.org

The Unique Stereochemical and Regiochemical Challenges Posed by 2 Sec Butyl 4 Ethylpyridine

The synthesis of 2-sec-butyl-4-ethylpyridine is not a trivial task; its structure presents distinct and formidable challenges related to both the placement of the substituents (regiochemistry) and the three-dimensional arrangement of the sec-butyl group (stereochemistry).

Regiochemical Control

The pyridine (B92270) ring is inherently electron-deficient, with the deficiency most pronounced at the C2, C4, and C6 positions. Consequently, direct functionalization methods like the Minisci reaction often lead to a mixture of C2- and C4-alkylated products. nih.govresearchgate.net Achieving the specific 2,4-disubstitution pattern of this compound requires a strategy that can differentiate between these electronically similar positions.

Modern synthetic chemistry has developed several approaches to tackle this issue:

Sequential Functionalization: A common strategy involves introducing one group and then using its influence to direct the second. For instance, one could first perform a C4-alkylation and then a C2-alkylation, or vice-versa. Recent research has demonstrated that it is possible to reverse the traditional approach of using Minisci reactions for late-stage functionalization. By first creating a C4-alkylated pyridine, this intermediate can then be subjected to known C2-selective functionalizations. nih.gov

Blocking Groups: A powerful technique for achieving C4 selectivity is the use of a removable blocking group on the pyridine nitrogen. This approach can direct Minisci-type alkylations exclusively to the C4 position. nih.govacs.org After the C4-alkylation, the blocking group is removed, freeing the nitrogen and allowing for a subsequent, selective C2-functionalization.

Reagent-Directed Regioselectivity: Remarkably, recent studies have shown that the regioselectivity of alkylation can be controlled by the choice of reagents under transition-metal-free conditions. For example, when using 1,1-diborylalkanes as the alkylating agent, the choice of alkyllithium activator dictates the outcome. Methyllithium (B1224462) (MeLi) directs alkylation primarily to the C4 position, whereas the bulkier sec-butyllithium (B1581126) (s-BuLi) promotes C2-alkylation. nih.govchemistryviews.org This divergence is attributed to the different aggregation states of the alkyllithium clusters. nih.gov Synthesizing this compound would thus demand a carefully orchestrated sequence of these regioselective methods.

Stereochemical Control

A significant challenge arises from the sec-butyl group at the C2 position, which contains a chiral center. A non-stereoselective synthesis will inevitably produce a racemic mixture of (R)- and (S)-enantiomers. The synthesis of a single, pure enantiomer—a common requirement for pharmaceutical applications—is a much more complex endeavor.

Achieving stereocontrol in this context presents several hurdles:

Asymmetric Synthesis: The creation of a single enantiomer requires an asymmetric synthesis. This could involve using a chiral catalyst that can distinguish between the two faces of an intermediate, or by starting with a chiral precursor. The development of catalytic asymmetric dearomatization (CADA) reactions is an active area of research for creating chiral heterocyclic systems, but it remains a challenging field, especially for electron-poor six-membered rings like pyridine. mdpi.combohrium.com

Steric Hindrance: The sec-butyl group is sterically bulky. Its placement at the C2 position, directly adjacent to the ring nitrogen, creates significant steric hindrance. This bulk can influence the reactivity of the nitrogen atom and the accessibility of the C2 position, complicating the introduction of the group itself and potentially affecting subsequent reaction steps. acs.org Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100), are well-known for their unique properties as non-nucleophilic bases, a direct consequence of this steric shielding. acs.org

Overview of Research Paradigms for Substituted Pyridine Systems

Strategic Approaches to Pyridine (B92270) Ring Formation and Functionalization

The construction and subsequent modification of the pyridine ring are central to the synthesis of complex alkylpyridines. Various strategies have been developed to achieve this, ranging from building the ring from acyclic precursors to the direct functionalization of a pre-existing pyridine core.

Construction via Pyrylium (B1242799) Salt Intermediates and Analogous Precursors

Pyrylium salts are versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines. nih.govorientjchem.org These cationic six-membered rings, containing a positively charged oxygen atom, are highly reactive towards nucleophiles. orientjchem.org The reaction of pyrylium salts with ammonia (B1221849) or primary amines provides a direct route to the corresponding pyridine derivatives. orientjchem.orggoogle.com This method is advantageous as it allows for the simultaneous formation of the heterocyclic ring and the introduction of a nitrogen atom. nih.gov

The general synthetic utility of pyrylium salts stems from their ability to be transformed into various heterocyclic systems. nih.govsemanticscholar.org For the synthesis of polyalkylated pyridines, pyrylium salts can be prepared by reacting a branched alkane with an alkanoyl halide or anhydride (B1165640) in the presence of a Lewis acid. google.com These intermediates can then be converted to the desired alkylpyridines without the need for isolation. google.com

PrecursorReagentProductSignificance
Pyrylium SaltAmmonia/AminePyridine/Pyridinium (B92312) SaltDirect formation of the pyridine ring. orientjchem.orggoogle.com
Branched AlkaneAlkanoyl Halide/Anhydride + Lewis AcidPolyalkyl Pyrylium SaltIntermediate for polyalkylated pyridines. google.com

Utilization of Organometallic Reagents in C-C Bond Formation at Pyridine Positions

The formation of carbon-carbon bonds at specific positions on the pyridine ring is a cornerstone of synthetic organic chemistry. cdnsciencepub.com Organometallic reagents, such as Grignard reagents and organozinc compounds, are frequently employed for this purpose. uiowa.eduorganic-chemistry.org These reagents enable the introduction of alkyl and aryl groups onto the pyridine scaffold, often with a high degree of control. uiowa.edu

The direct addition of Grignard reagents to pyridine N-oxides, followed by treatment with a reagent like acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org This approach provides a pathway to functionalize the C2 position of the pyridine ring. Furthermore, transition-metal catalysis, particularly with palladium, has greatly expanded the scope of C-C bond-forming reactions on pyridines. numberanalytics.com For instance, the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, catalyzed by a palladium complex, affords 2-aryl-substituted pyridines in high yields. organic-chemistry.org The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity and yield. cdnsciencepub.com

Reagent TypeApplicationExample
Grignard ReagentsAddition to pyridine N-oxides for C2-substitution. organic-chemistry.orgFormation of 2-substituted pyridines. organic-chemistry.org
Organozinc ReagentsNegishi cross-coupling for C2-arylation. organic-chemistry.orgSynthesis of 2-aryl-substituted pyridines. organic-chemistry.org
Organolithium ReagentsRegiodivergent alkylation of pyridines. acs.orgnih.govSelective C2 or C4 alkylation. acs.orgnih.gov

Recent advancements have demonstrated that the regioselectivity of direct alkylation on electronically unbiased pyridines can be controlled by the choice of alkyllithium activator for 1,1-diborylalkanes. acs.orgnih.gov Specifically, methyllithium (B1224462) directs alkylation to the C4 position, while sec-butyllithium (B1581126) favors C2-alkylation. acs.orgnih.gov This transition-metal-free method offers a versatile tool for the site-selective functionalization of pyridines. acs.org

Regioselective Alkylation and Arylation of Pyridine Scaffolds

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the presence of multiple potential reaction sites. acs.org The development of methods that can direct alkyl and aryl groups to specific positions is therefore of high importance.

One strategy to control regioselectivity involves the prefunctionalization of the pyridine ring. acs.org For example, N-functionalized pyridinium salts can be used to direct nonclassical Minisci-type reactions to the C2 and C4 positions under mild conditions. acs.org This approach is particularly useful for the late-stage functionalization of more complex molecules. acs.org

Transition-metal-free methods have also emerged for the regioselective direct alkylation and arylation of pyridines. uiowa.edu The use of 1,1-diborylalkanes as the alkylating agent, activated by different alkyllithiums, allows for either C4 or C2 alkylation. acs.orgnih.gov This method has a broad substrate scope and can be used for the sequential installation of two different alkyl groups. acs.org For instance, pyridines with substituents at the C4 position can undergo alkylation at the C2 position. acs.org

MethodPositionReagentsSignificance
N-functionalized Pyridinium SaltsC2 and C4Radical precursorsAvoids issues with regioisomers and overalkylation. acs.org
Alkyllithium-activated 1,1-diborylalkanesC2 or C4MeLi for C4, sec-BuLi for C2Transition-metal-free, high regioselectivity. acs.orgnih.gov
HydroarylationC3Photocatalytic conditionsMild conditions for accessing 3-alkylated pyridines. nih.gov

Multi-Component Reactions and Cascade Processes for Complex Pyridine Architectures

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. bohrium.com These reactions are atom-economical and can rapidly generate molecular complexity from simple precursors. bohrium.comacsgcipr.org The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, a β-keto ester, and a nitrogen donor. wikipedia.orgtaylorfrancis.com

Modern MCRs for pyridine synthesis are often categorized by the number of components and can be either metal-free or metal-catalyzed. bohrium.com These reactions offer green and efficient routes to a wide variety of substituted pyridines. bohrium.com

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot without the need to isolate intermediates. dicp.ac.cnunt.edu These processes are highly desirable as they reduce waste, save time, and can lead to the formation of complex molecular architectures in a single step. dicp.ac.cnunt.edu For example, a copper-catalyzed cascade reaction involving alkynylation, cyclization, and isomerization has been developed for the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines. dicp.ac.cn Another example is a visible-light-promoted cascade process involving an electron-donor-acceptor (EDA) complex to produce 2,3-difunctionalized pyridines. researchgate.net

Reaction TypeKey FeaturesExample
Multi-Component ReactionsHigh atom economy, convergence, and efficiency. bohrium.comacsgcipr.orgHantzsch pyridine synthesis. wikipedia.orgtaylorfrancis.com
Cascade ProcessesMultiple bond-forming events in one pot. dicp.ac.cnunt.eduCopper-catalyzed synthesis of benzofuran-fused dihydropyridines. dicp.ac.cn

Stereoselective Synthesis of Chiral 2-sec-Butyl-4-ethylpyridine Analogues

The synthesis of chiral pyridine derivatives is of great importance in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. numberanalytics.comchim.it The sec-butyl group in this compound contains a chiral center, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms of this and related compounds.

Chiral Auxiliary-Based Approaches

One established method for achieving stereoselectivity is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

In the context of pyridine synthesis, chiral auxiliaries can be attached to a precursor molecule to guide the formation of a chiral center. For example, oxazolidinones have been used as traceless chiral auxiliaries in the hydrogenation of substituted pyridines to produce enantioenriched δ-lactams. nih.gov This approach allows for the creation of multiple stereocenters with high selectivity. nih.gov The development of new chiral auxiliaries and their application in asymmetric synthesis remains an active area of research. sfu.ca The use of chiral auxiliaries has also been successfully applied in the solid-supported synthesis of complex oligosaccharides with multiple 1,2-cis glycosidic linkages. nih.gov

Auxiliary TypeApplicationOutcome
OxazolidinonesAsymmetric hydrogenation of pyridines. nih.govEnantioenriched δ-lactams. nih.gov
(S)-(phenylthiomethyl)benzylSolid-supported oligosaccharide synthesis. nih.govStereoselective formation of 1,2-cis glycosidic linkages. nih.gov

Asymmetric Catalysis in Pyridine Functionalization

The asymmetric functionalization of pyridine rings is a formidable challenge in organic synthesis due to the inherent low reactivity of the aromatic system, which often requires activation to undergo nucleophilic addition. mdpi.com A predominant strategy involves the activation of pyridine as a pyridinium salt, coupled with the use of transition-metal catalysts and chiral ligands to control stereochemistry. mdpi.com

Recent advancements have focused on the catalytic asymmetric dearomatization of pyridines. For instance, metal-catalyzed hydrogenation represents an effective method for transforming pyridines into saturated structures. nih.gov A significant breakthrough is the concept of "interrupted hydrogenation," where the stepwise addition of hydrogen yields reactive unsaturated intermediates that can be functionalized before full reduction occurs. nih.gov This approach has been successfully applied to the synthesis of enantioenriched δ-lactams from oxazolidinone-substituted pyridines and water, demonstrating the potential to increase molecular complexity in a single step. nih.gov

Another powerful method involves the regiodivergent asymmetric addition of organometallic reagents to N-alkylpyridinium heterocycles. mdpi.com Smith and coworkers developed a protocol for the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles, achieving complete regiochemical and stereochemical control to produce dihydropyridine (B1217469) products under mild conditions. mdpi.com The choice of chiral auxiliary, such as one derived from L-tert-leucine tert-butyl ester, directs the nucleophilic attack to specific positions (e.g., C2) with high diastereoselectivity. mdpi.com This strategy has been extended to aryl and alkenyl Grignard reagents, allowing for the selective synthesis of various chiral 1,2- and 1,4-dihydropyridine (B1200194) products. mdpi.com

Chiral pyridine-2,6-bisoxazolines (pybox) ligands have also proven highly effective in asymmetric catalysis, forming tridentate complexes with various metals like nickel. orgsyn.org These complexes catalyze enantioselective Negishi cross-couplings between secondary alkyl halides and organozinc reagents, a reaction class relevant to the synthesis of complex alkylpyridines. orgsyn.org The specific structure of the pybox ligand is crucial for achieving high enantioselectivity and yield, depending on the nature of the electrophile. orgsyn.org

Catalytic System Reaction Type Key Features Reference
Heterogeneous Pd/CInterrupted HydrogenationSynthesis of enantioenriched δ-lactams from pyridines. nih.gov
Chiral Auxiliary/MgBr₂Asymmetric AlkynylationComplete regio- and stereocontrol in dihydropyridine synthesis. mdpi.com
Ni/pybox ComplexNegishi Cross-CouplingEnantioselective coupling of secondary alkyl halides. orgsyn.org
RuCl₂(Lnx)(PPh₃)Transfer HydrogenationEfficient for producing enantiopure alcohols from ketones. researchgate.net

Derivatization and Chemical Transformations of the this compound Core

The this compound scaffold serves as a versatile platform for a range of chemical transformations, enabling the synthesis of diverse derivatives with modified properties.

Oxidation Reactions and N-Oxi de Formation

The oxidation of the pyridine nitrogen to form an N-oxide is a fundamental transformation that alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. nih.gov Heterocyclic N-oxides are not merely metabolic byproducts but have emerged as a class of therapeutic agents themselves. nih.gov The N-oxide motif can act as a bioisostere of a carbonyl group, a nitric oxide mimic, or a hypoxia-selective cytotoxin. nih.gov

A variety of reagents can effect the N-oxidation of pyridines. organic-chemistry.org Sodium percarbonate in the presence of rhenium-based catalysts provides an efficient route to N-oxides under mild conditions. organic-chemistry.org Another effective system is sodium perborate (B1237305) in acetic acid. organic-chemistry.org For a greener and safer process, a flow reactor using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant has been developed, allowing for continuous and efficient production of pyridine N-oxides. organic-chemistry.org The synthesis of the closely related 2,6-di-sec-butyl-4-methylpyridine-N-oxide has been reported, demonstrating the feasibility of this transformation on sterically hindered alkylpyridines. researchgate.net

The resulting N-oxides can be further functionalized. For example, they can react with Grignard reagents to introduce substituents at the 2-position. organic-chemistry.org Subsequent treatment with reagents like acetic anhydride or DMF can either yield the 2-substituted pyridine or the 2-substituted pyridine N-oxide, respectively. organic-chemistry.org

Oxidizing Agent/System Conditions Key Advantages Reference
Sodium Percarbonate/Re CatalystMild conditionsEfficient oxygen source, excellent yields. organic-chemistry.org
H₂O₂/TS-1 CatalystMethanol, Flow ReactorSafer, greener, high efficiency, continuous process. organic-chemistry.org
Sodium PerborateAcetic AcidEffective for a range of oxidations, including N-oxidation. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP)Solid StateStable, inexpensive, and easily handled reagent. organic-chemistry.org

Functional Group Interconversions on Alkyl Side Chains

Functional group interconversions (FGI) are essential for modifying the alkyl side chains of this compound, thereby altering the molecule's physicochemical properties. numberanalytics.comsolubilityofthings.com These reactions involve converting one functional group into another through processes like oxidation, reduction, or substitution. numberanalytics.com

For alkylpyridines, palladium-catalyzed pyridylic functionalization offers a mild method for modification. yorku.ca By employing alkylidene dihydropyridines (ADHPs) as intermediates, a practical pyridylic allylation with broad functional group tolerance can be achieved. yorku.ca The benzylic position of 2-alkylpyridines can be acetoxylated using a Pd(OAc)₂/CuI catalytic system under oxygen pressure. beilstein-journals.org

Further transformations can be envisioned based on standard organic reactions. The ethyl group at the C4 position could be oxidized to an acetyl group or a carboxylic acid. Halogenation of the alkyl side chains, for instance via radical mechanisms, would install a handle for subsequent nucleophilic substitution or elimination reactions, allowing the introduction of a wide array of functional groups such as alcohols, amines, or ethers. These interconversions are crucial for structure-activity relationship (SAR) studies in drug discovery.

Halogenation and Cross-Coupling Reactions

Halogenated pyridines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.netamazonaws.com However, the selective halogenation of pyridine C-H precursors can be challenging. researchgate.net A novel strategy involves the use of designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines to form phosphonium (B103445) salts. researchgate.netamazonaws.com These salts can then be displaced by halide nucleophiles in an SNAr-type reaction to yield 4-halopyridines. researchgate.net This method is compatible with a broad range of unactivated pyridines and can be used for late-stage functionalization of complex molecules. researchgate.netamazonaws.com The efficiency of the C-halogen bond formation is influenced by the phosphonium's electrophilicity and the substitution pattern of the pyridine. amazonaws.com

Once halogenated, the this compound core can undergo a variety of cross-coupling reactions. Palladium-catalyzed Suzuki cross-coupling of bromopyridines with B-alkyl-9-BBN derivatives is a well-established protocol for synthesizing alkylpyridines. researchgate.net Similarly, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents are effective for heteroaromatic electrophiles like tosylates and phosphates. organic-chemistry.org

Direct C-H activation provides an alternative, atom-economical route for coupling. An oxidant-free direct cross-coupling reaction between 2-alkylpyridines and internal alkynes has been developed using cationic hafnium alkyl complexes. nih.govscite.ai This reaction proceeds via an initial C(sp³)–H bond activation at the alkyl group, followed by a cascade of insertion, migration, and elimination steps to form new carbocyclic structures. nih.gov

Reaction Type Catalyst/Reagent Description Reference
C4-HalogenationDesigned Phosphine Reagents/LiClSelective installation of a halogen at the C4-position via a phosphonium salt intermediate. researchgate.netamazonaws.com
Suzuki CouplingPd Catalyst/B-alkyl-9-BBNCross-coupling of halopyridines with alkylboron reagents. organic-chemistry.orgresearchgate.net
Iron-Catalyzed CouplingIron Catalyst/Alkyl GrignardCoupling of heteroaromatic tosylates/phosphates with alkylmagnesium reagents. organic-chemistry.org
Direct C-H ActivationCationic Hafnium ComplexOxidant-free coupling of 2-alkylpyridines with internal alkynes. nih.govscite.ai

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Stereochemical Assignment and Intramolecular Interactions

Vibrational Circular Dichroism (VCD) and its parent technique, Infrared (IR) Spectroscopy, are powerful tools for determining the absolute configuration of chiral molecules and probing the subtle non-covalent interactions that govern their conformational landscape. organicchemistrytutor.comunl.eduwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectrum that is exquisitely sensitive to the three-dimensional arrangement of atoms. unl.eduwikipedia.org

Experimental VCD/IR Spectra Acquisition and Interpretation

The experimental acquisition of VCD and IR spectra for this compound would involve dissolving the enantiomerically pure compound in a suitable solvent, such as carbon tetrachloride (CCl4) or deuterated chloroform (B151607) (CDCl3), which has minimal absorption in the fingerprint region of the IR spectrum (typically 4000-400 cm⁻¹). google.comresearchgate.net The spectra are recorded using a specialized VCD spectrometer, which is often an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the light. unl.edu

The interpretation of the resulting spectra relies heavily on comparison with theoretical calculations. Using Density Functional Theory (DFT), the IR and VCD spectra for a chosen enantiomer (e.g., (R)-2-sec-butyl-4-ethylpyridine) are calculated for its various low-energy conformations. wikipedia.orgresearchgate.net The weighted average of these calculated spectra is then compared to the experimental spectrum. A good match between the experimental VCD spectrum and the calculated spectrum for the (R)-enantiomer, and a mirror-image relationship with the calculated spectrum for the (S)-enantiomer, allows for the unambiguous assignment of the absolute configuration. acs.orgacs.org

While specific experimental data for this compound is not publicly available, analysis of the closely related compound 2,6-di-sec-butyl-4-methylpyridine reveals characteristic bands. researchgate.netorcid.org For this compound, key IR absorption bands are expected for the C-H stretching of the alkyl groups, and characteristic ring stretching modes for the substituted pyridine.

Table 1: Predicted Prominent IR Bands for this compound

Wavenumber (cm⁻¹) Assignment
3100-2850 C-H stretching (sec-butyl, ethyl)
1610-1590 Pyridine ring C=C, C=N stretching
1575-1555 Pyridine ring C=C, C=N stretching
1470-1450 CH₂ and CH₃ bending
850-810 C-H out-of-plane bending (ring)

Note: This table is predictive, based on characteristic frequencies for substituted pyridines and alkyl groups. researchgate.netnih.govdocbrown.info

The VCD spectrum would show distinct positive and negative bands corresponding to these vibrations, the signs of which are determined by the molecule's chirality.

Conformational Preferences Revealed by Vibrational Spectroscopy

The VCD and IR spectra are not only for stereochemical assignment but also provide insight into the conformational preferences of the molecule. The sec-butyl group can adopt several conformations due to rotation around its C-C bonds. These different conformers will have slightly different vibrational frequencies and VCD intensities. organicchemistrytutor.commdpi.com

By comparing the experimental spectrum with the calculated spectra of individual conformers, the predominant conformation in solution can be identified. For instance, studies on the similar 2,6-di-sec-butyl-4-methylpyridine have shown that intramolecular hydrogen bonds of the C-H···N type can influence the conformational equilibrium. researchgate.netacs.org For this compound, the orientation of the sec-butyl and ethyl groups relative to the pyridine ring is determined by a balance of steric hindrance and weak intramolecular interactions. The analysis of the VCD spectrum, particularly in the C-H stretching region, can quantify the relative populations of these conformers. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complete chemical structure and studying the dynamic behavior of molecules in solution. organicchemistrydata.orgbhu.ac.in

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

While a simple one-dimensional ¹H NMR spectrum provides initial information, complex structures like this compound require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. organicchemistrydata.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons. For this compound, it would show correlations between the protons within the ethyl group (CH₂ and CH₃) and within the sec-butyl group (CH, CH₂, CH₃), as well as between the ethyl group's methylene (B1212753) protons and the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is essential for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2 and C4 of the pyridine ring) and for connecting the alkyl substituents to the pyridine core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations
Pyridine H3/H5 ~7.0-7.2 ~120-125 C2, C4, C5/C3
Pyridine H6 ~8.3-8.5 ~148-150 C2, C5
Pyridine C2 - ~163-166 H6, sec-Butyl CH
Pyridine C4 - ~150-153 H3, H5, Ethyl CH₂
Ethyl CH₂ ~2.6-2.8 ~25-30 C3, C4, C5, Ethyl CH₃
Ethyl CH₃ ~1.2-1.4 ~13-16 Ethyl CH₂
sec-Butyl CH ~3.0-3.2 ~35-40 C2, sec-Butyl CH₂, sec-Butyl CH₃
sec-Butyl CH₂ ~1.6-1.8 ~28-32 sec-Butyl CH, sec-Butyl CH₃ (ethyl moiety of sec-butyl)
sec-Butyl CH₃ (on chiral C) ~1.2-1.3 ~18-22 sec-Butyl CH
sec-Butyl CH₃ (terminal) ~0.8-1.0 ~11-14 sec-Butyl CH₂

Note: This table is predictive, based on data for 4-ethylpyridine (B106801) and other alkylpyridines. Actual values may vary. The presence of a chiral center makes the two protons of the sec-butyl's CH₂ group diastereotopic, and they should have different chemical shifts and couple with each other. bhu.ac.inhw.ac.uknih.govchemicalbook.com

Dynamic NMR for Rotational Barriers and Conformational Exchange

The rotation of the sterically hindered sec-butyl group around the C2-C(sec-butyl) bond is expected to be restricted. This restricted rotation, or conformational exchange, can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the rate of the exchange process can be determined. From the coalescence temperature and the frequency difference between the signals of the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. researchgate.netnih.gov Studies on similarly hindered systems, such as N-alkylated pyridines and amines, have shown that these barriers are typically in the range of 9-17 kcal/mol. nih.govacs.org This analysis provides quantitative data on the molecule's flexibility and the energetic cost of conformational changes.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the precise molecular mass and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₇N), the nominal molecular weight is 163, and high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. eptes.com

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 163. The subsequent fragmentation is dictated by the stability of the resulting ions. Key fragmentation pathways for substituted pyridines include:

Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the pyridine ring (alpha to the alkyl substituent's point of attachment), as this results in a stable pyridinium-type cation. For this compound, loss of an ethyl radical from the sec-butyl group would be a major pathway.

M⁺˙ - •CH₂CH₃ → m/z 134

Alpha-Cleavage: Cleavage of the bond between the ring and the substituent.

Loss of the sec-butyl group: M⁺˙ - •C₄H₉ → [4-ethylpyridine]⁺˙ at m/z 107. The subsequent fragmentation of this ion would be consistent with that of 4-ethylpyridine, which includes the loss of a methyl radical to give a peak at m/z 92. nist.gov

McLafferty-type Rearrangements: If sterically feasible, this could occur involving the alkyl chains.

Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS

m/z Predicted Fragment Ion Origin
163 [C₁₁H₁₇N]⁺˙ Molecular Ion (M⁺˙)
148 [M - CH₃]⁺ Loss of a methyl radical
134 [M - C₂H₅]⁺ Benzylic cleavage, loss of ethyl radical from sec-butyl group (likely base peak)
107 [C₇H₉N]⁺˙ Loss of sec-butyl radical, forming 4-ethylpyridine radical cation
92 [C₆H₆N]⁺ Loss of methyl from the m/z 107 fragment

Note: This table is predictive, based on general fragmentation rules for alkylpyridines. nist.govlibretexts.orgmiamioh.edulibretexts.orgdocbrown.info

By carefully analyzing the fragments produced, the connectivity of the molecule can be confirmed, corroborating the structure determined by NMR.

Table 4: List of Compounds Mentioned

Compound Name
This compound
(R)-2-sec-butyl-4-ethylpyridine
(S)-2-sec-butyl-4-ethylpyridine
2,6-di-sec-butyl-4-methylpyridine
4-ethylpyridine
Carbon tetrachloride

Similarly, no records were found of X-ray crystallographic studies performed on derivatives of this compound. While research exists on the crystal structures of coordination complexes involving the simpler 4-ethylpyridine ligand researchgate.netresearchgate.net, this work does not extend to the more complex 2-sec-butyl derivative.

The absence of this specific information in the public domain prevents the generation of a detailed article with the requested research findings and data tables for the following sections:

High-Resolution Spectroscopic Elucidation and Conformational Analysis of this compound

Computational Chemistry and Quantum Chemical Investigations of 2 Sec Butyl 4 Ethylpyridine

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules and materials.

Geometry Optimization and Conformational Energy Landscapes

For a molecule with flexible alkyl chains like 2-sec-Butyl-4-ethylpyridine, multiple spatial arrangements, or conformations, are possible due to rotation around single bonds. Geometry optimization using DFT would identify the most stable conformation by finding the structure with the lowest electronic energy.

A thorough conformational search would be necessary to map the potential energy surface. This would involve systematically rotating the sec-butyl and ethyl groups to identify all local energy minima and the transition states that connect them. The results would provide a detailed conformational energy landscape, indicating the relative populations of different conformers at a given temperature. Due to the chirality of the sec-butyl group, separate analyses for the (R) and (S) enantiomers would be required.

Hypothetical Conformational Analysis Data:

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C-C-C of sec-Butyl)Dihedral Angle (C-C-C-H of ethyl)
Global Minimum0.0060°180°
Local Minimum 11.25-60°180°
Local Minimum 22.50180°60°
This table is illustrative and does not represent actual calculated data.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. The LUMO would also be expected to be centered on the pyridine ring, specifically on the π* anti-bonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the pyridine ring would be the most electron-rich and electronegative site, making it susceptible to electrophilic attack.

Illustrative FMO Data:

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3
This table is for illustrative purposes only and does not contain experimentally verified data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary tool for predicting and interpreting electronic absorption spectra.

Prediction of UV-Vis and Chiroptical (VCD, ECD) Spectra

TD-DFT calculations would predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum of this compound. The calculations would provide the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). The primary electronic transitions would likely be π → π* transitions within the pyridine ring.

Given that this compound is a chiral molecule, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be simulated. These simulations would predict the differential absorption of left and right circularly polarized light, which could be used to determine the absolute configuration of the molecule.

Understanding Photophysical Pathways

Beyond predicting spectra, TD-DFT can be used to explore the potential energy surfaces of the excited states. This would provide insights into the photophysical pathways of the molecule after it absorbs light, such as the likelihood of fluorescence or phosphorescence, and the potential for photochemical reactions.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

Computational Studies on Reaction Mechanisms and Transition State Characterization

The study of reaction mechanisms at a molecular level is crucial for controlling chemical reactivity and designing new synthetic routes. scielo.br Computational chemistry allows for the detailed exploration of potential energy surfaces, identifying reactants, products, intermediates, and transition states. scielo.brrsc.org For this compound, a variety of reactions could be investigated, including electrophilic aromatic substitution, oxidation of the alkyl side chains, or reactions involving the nitrogen atom of the pyridine ring.

Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to model these reactions. rsc.org By calculating the energies of different molecular arrangements, a reaction coordinate can be mapped out, revealing the lowest energy path from reactants to products. A key aspect of this is the characterization of the transition state, which represents the highest energy point along this pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. scielo.br

For instance, a computational study on the nitration of this compound would involve modeling the approach of a nitronium ion (NO₂⁺) to different positions on the pyridine ring. The calculations would aim to determine the most likely site of substitution by comparing the activation energies for attack at each position. The transition state for each pathway would be located and its geometry and vibrational frequencies calculated to confirm it is a true saddle point on the potential energy surface.

Hypothetical Activation Energies for the Nitration of this compound

Position of SubstitutionActivation Energy (kcal/mol)
C318.5
C520.1
C617.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure–Property Relationship (QSPR) Modeling for Alkylpyridine Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.comelsevierpure.comnih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. mdpi.com For a series of related compounds, such as alkylpyridines, QSPR can be a valuable tool for predicting properties like boiling point, solubility, or toxicity without the need for experimental measurements. elsevierpure.com

The development of a QSPR model for alkylpyridines would begin with a dataset of these compounds, including this compound, for which the property of interest is known. For each molecule, a variety of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the property. elsevierpure.com The predictive power of the model is assessed through validation techniques. mdpi.com Once a reliable QSPR model is established, it can be used to predict the properties of new or untested alkylpyridines.

Illustrative QSPR Model for Predicting Boiling Points of Alkylpyridines

DescriptorCoefficient
Molecular Weight0.85
Wiener Index0.12
Dipole Moment1.54
Model Equation: Boiling Point = c + (0.85 * Molecular Weight) + (0.12 * Wiener Index) + (1.54 * Dipole Moment)

Note: The data and equation in this table are hypothetical and for illustrative purposes only.

Mechanistic Investigations of Biological Interactions and Molecular Recognition of 2 Sec Butyl 4 Ethylpyridine Derivatives

Structure-Activity Relationship (SAR) Studies from a Molecular Perspective

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its interactions with biological systems. For alkylpyridine derivatives, the nature and position of the alkyl substituents are critical determinants of their molecular behavior.

The alkyl groups of 2-sec-butyl-4-ethylpyridine—a sec-butyl group at position 2 and an ethyl group at position 4—significantly influence its physicochemical properties and subsequent biological interactions. Alkyl groups are electron-donating, which increases the electron density of the pyridine (B92270) ring and the basicity of the nitrogen atom. researchgate.netresearchgate.net This enhanced basicity can strengthen interactions with proton donors and metal centers in biological macromolecules. nih.gov

The table below illustrates the general effect of alkyl substitution on the physicochemical properties of the pyridine ring, which in turn governs molecular interactions.

FeatureUnsubstituted PyridineSubstituted Alkylpyridine (e.g., this compound)Influence on Molecular Interactions
Electron Density on N LowerHigherEnhanced potential for hydrogen bonding and metal coordination. nih.gov
Basicity (pKa) LowerHigherStronger electrostatic interactions with acidic residues in a binding site. researchgate.netresearchgate.net
Lipophilicity (LogP) LowerHigherIncreased affinity for hydrophobic pockets in proteins; enhanced membrane permeability. researchgate.netresearchgate.net
Steric Hindrance MinimalModerate to HighCan provide selectivity by favoring binding to larger, accommodating pockets while preventing binding to smaller ones. nih.gov

This table provides a generalized comparison based on established chemical principles.

The positioning of substituents on the pyridine ring is a key factor in determining binding affinity and selectivity. Substituents at the 2- (ortho), 3- (meta), and 4- (para) positions have distinct electronic and steric impacts. nih.gov In this compound, the sec-butyl group is at the 2-position, adjacent to the ring nitrogen. This proximity can create steric hindrance, which may influence the orientation of the molecule within a binding site. nih.gov While potentially limiting access to some targets, this steric bulk can also enhance selectivity for receptors with complementary shapes.

The ethyl group at the 4-position has a more pronounced electronic effect on the nitrogen atom due to resonance structures. researchgate.net Electron-donating groups at the 4-position significantly increase the pyridine's proton affinity and basicity. researchgate.netresearchgate.net This electronic enhancement, combined with the steric influence of the 2-substituent, creates a unique interaction profile for the molecule. The interplay between the electronic effects of the 4-ethyl group and the steric effects of the 2-sec-butyl group is crucial for defining the molecule's specific binding properties and selectivity for different biological targets. acs.org

Elucidation of Molecular Recognition Mechanisms with Biological Targets

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.govrsc.org For this compound, recognition by biological targets such as enzymes or proteins is a multifactorial process involving a combination of interactions.

The primary interaction point is often the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor or a ligand for metal ions (e.g., zinc, iron) present in enzyme active sites. nih.gov The increased basicity conferred by the alkyl groups enhances the strength of these interactions.

Simultaneously, the alkyl chains are critical for engaging with hydrophobic regions of a binding pocket. The sec-butyl and ethyl groups can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. researchgate.net The cation-π interaction is another important mechanism, where the positively charged pyridinium (B92312) ion (if protonated) can interact favorably with the electron-rich face of aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine. nih.gov The electron-donating alkyl groups on the pyridine ring can modulate the strength of these cation-π interactions. nih.gov

The combination of directed interactions (hydrogen bonds, metal coordination) involving the nitrogen atom and less-directed hydrophobic interactions involving the alkyl substituents allows for high-affinity and selective binding to complementary biological targets. rsc.orguu.se

Modulation of Cellular Pathways: Mechanistic Insights into Gene Expression and Signal Transduction

Alkylpyridine derivatives have been investigated for their ability to modulate various cellular signaling pathways. While avoiding therapeutic outcomes, the mechanistic basis of this modulation often lies in the inhibition of key enzymes, such as kinases. researchgate.netnih.gov Kinases are pivotal in signal transduction, and their dysregulation is linked to numerous cellular changes.

Compounds with a pyridine scaffold can act as ATP-competitive inhibitors, where the pyridine nitrogen mimics the hydrogen bonding interactions of the adenine (B156593) hinge-binding region of ATP in the kinase's active site. nih.gov The alkyl substituents, such as those in this compound, would then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity for specific kinases. researchgate.net

By inhibiting a particular kinase (e.g., within the PI3K/mTOR or EGFR pathways), the downstream signaling cascade is interrupted. researchgate.net This prevents the phosphorylation of substrate proteins, which in turn alters their activity and localization. The ultimate consequence is a change in the expression of target genes regulated by that pathway. For instance, inhibition of a kinase involved in a proliferation pathway could mechanistically lead to the downregulation of genes responsible for cell cycle progression. nih.gov These interactions provide a direct mechanism by which a small molecule can influence complex cellular processes like gene expression and signal transduction.

Theoretical Modeling of Receptor-Ligand Interactions and Docking Studies

Computational methods, particularly molecular docking, are invaluable for predicting and analyzing the interactions between a ligand like this compound and a biological receptor at the atomic level. mdpi.comniscpr.res.in Docking algorithms predict the preferred orientation of a ligand within a binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. orientjchem.org

For a molecule like this compound, a typical docking study would involve:

Receptor Preparation: An X-ray crystal structure of the target protein is obtained from a database (e.g., Protein Data Bank). Water molecules and other non-essential components are removed. niscpr.res.in

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: The ligand is placed into the defined binding site of the receptor, and an algorithm samples various conformations and orientations to find the most stable binding mode. researchgate.net

Studies on similar pyridine derivatives consistently show that the pyridine nitrogen forms key hydrogen bonds with backbone amide groups or polar side chains in the active site. orientjchem.orgnih.gov The alkyl substituents are typically observed to fit into hydrophobic sub-pockets, maximizing surface contact and contributing favorably to the binding energy. mdpi.com These theoretical models provide a structural hypothesis for the molecule's activity and can rationalize SAR data.

The following table summarizes hypothetical docking results for different pyridine derivatives against a generic kinase target, illustrating how substituents can influence binding energy.

CompoundSubstituent at Position 2Substituent at Position 4Predicted Binding Energy (kcal/mol)Key Interactions Observed in Model
Pyridine -H-H-4.5Single H-bond with active site residue.
4-Ethylpyridine (B106801) -H-Ethyl-5.8H-bond; Hydrophobic interaction in pocket A.
2-sec-Butylpyridine -sec-Butyl-H-6.2H-bond; Hydrophobic interaction in pocket B.
This compound -sec-Butyl-Ethyl-7.1H-bond; Hydrophobic interactions in pockets A and B.

This table is illustrative and based on general principles from docking studies of pyridine derivatives. mdpi.comorientjchem.org

Biosynthetic Pathways and Natural Occurrence of Alkylpyridine Derivatives in Select Organisms

Pyridine-containing natural products are found across various organisms, and their biosynthesis generally involves pathways starting from primary metabolites like amino acids. nih.govuobabylon.edu.iq While the specific pathway for this compound is not detailed in the literature, the formation of the pyridine ring and its alkylation can be understood from known biosynthetic routes.

One major route to the pyridine core is the kynurenine (B1673888) pathway, which catabolizes tryptophan to produce intermediates like picolinic acid. nih.gov Another significant source is the assembly of fragments from amino acids (e.g., aspartic acid) and simple carbohydrate derivatives. wikipedia.org In some bacteria and fungi, complex pyridine rings are synthesized via polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. nih.govnih.gov

The alkyl substituents are typically installed through the action of methyltransferases (using S-adenosyl methionine as a methyl donor) or by incorporating building blocks derived from branched-chain amino acid metabolism (e.g., valine, leucine, isoleucine), which can provide larger alkyl units. mdpi.com The biosynthesis of secondary metabolites is often modular, allowing for the generation of diverse structures. It is plausible that this compound could be synthesized in an organism through a pathway that combines a pyridine core-forming module with subsequent alkylation steps using precursors from amino acid or fatty acid metabolism.

Advanced Analytical Methodologies for Research Oriented Characterization of 2 Sec Butyl 4 Ethylpyridine

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analysis of pyridine (B92270) derivatives. sielc.comnih.gov SFC, in particular, is increasingly recognized as a technique of choice for chiral separations in the pharmaceutical industry due to its speed and reduced environmental impact. researchgate.netresearchgate.net It is often three to five times faster than HPLC. researchgate.net

For achiral purity assessment of compounds like 2-sec-Butyl-4-ethylpyridine, reverse-phase HPLC methods can be employed. sielc.com However, for the critical task of separating its enantiomers, chiral stationary phases (CSPs) are essential in both HPLC and SFC. shimadzu.com Polysaccharide-based CSPs are commonly used for this purpose. fagg.be The choice of the mobile phase is also critical; SFC typically utilizes supercritical carbon dioxide modified with a polar organic solvent like an alcohol, while HPLC may use mixtures such as n-hexane/ethanol. researchgate.net The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for higher flow rates and faster separations in SFC compared to HPLC. chromatographytoday.comafmps.be

Method development for enantiomeric separation often involves screening a variety of columns and mobile phases to find the optimal conditions. researchgate.netshimadzu.com Modern screening systems can automate this process, allowing for the evaluation of multiple combinations of columns and mobile phases for both SFC and HPLC in a single sequence. shimadzu.com This high-throughput approach is invaluable in a research setting. chromatographyonline.com The complementarity between SFC and HPLC is often exploited, with SFC being the primary choice and HPLC used for separations that are challenging for SFC. fagg.be Stationary phases specifically designed for SFC, such as those with 2-ethylpyridine (B127773) chemistry, have proven effective for a wide range of applications, providing excellent retention, peak shape, and selectivity. chromatographytoday.comanalytics-shop.compci-hplc.comwaters.com

ParameterHPLC for Chiral SeparationSFC for Chiral Separation
Stationary Phase Chiral Stationary Phases (CSPs), e.g., polysaccharide-basedChiral Stationary Phases (CSPs), e.g., polysaccharide-based, 2-ethylpyridine chromatographytoday.comanalytics-shop.com
Mobile Phase n-hexane/ethanol, dimethyl carbonate/alcohol mixtures researchgate.netSupercritical CO2 with polar modifiers (e.g., methanol, ethanol) researchgate.netchromatographytoday.com
Key Advantages Well-established technique, versatile3-5 times faster than HPLC, reduced organic solvent usage, lower pressure drop researchgate.netchromatographytoday.com
Considerations Can be time-consuming, uses larger volumes of organic solventsRequires specialized instrumentation

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and related substances in complex mixtures. brjac.com.br This technique combines the superior separation capabilities of GC with the powerful identification ability of MS. brjac.com.br It is widely used for the detection of pyridine alkaloids in various samples, including tobacco and environmental matrices. researchgate.netnih.gov

For trace detection, methods such as headspace GC-MS can be employed to analyze volatile pyridine compounds in solid or liquid samples without extensive sample preparation. tandfonline.com The selection of the GC column is crucial for achieving good separation of isomers and other components in a mixture. researchgate.net Fused silica (B1680970) capillary columns with various stationary phases are commonly used. osha.gov The mass spectrometer provides structural information, allowing for the unambiguous identification of compounds based on their mass spectra and retention times. researchgate.netunl.edu Retention time locking can be used to ensure repeatable retention times, even with column aging. nih.gov

In research settings, GC-MS is invaluable for identifying impurities in synthetic preparations of this compound, monitoring the progress of a reaction by analyzing aliquots of the reaction mixture, and detecting trace amounts of the compound in environmental or biological samples. tandfonline.comosha.gov The sensitivity of modern GC-MS instruments allows for detection at very low levels, often in the parts-per-million (ppm) range or lower. researchgate.net

ParameterTypical GC-MS Conditions for Pyridine Derivative Analysis
Injection Technique Headspace injection, direct liquid injection tandfonline.com
GC Column Fused silica capillary column (e.g., Stabilwax-DB, Rtx®-5) researchgate.netosha.gov
Carrier Gas Helium or Nitrogen tandfonline.com
MS Ionization Mode Electron Ionization (EI)
Detection Mass analyzer (e.g., Quadrupole, Ion Trap) nih.gov
Application Mixture analysis, trace detection, impurity profiling, isomer differentiation tandfonline.comresearchgate.net

Development of Novel Spectroscopic Probes for In-Situ Monitoring of Reactions Involving Pyridine Derivatives

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. spectroscopyonline.com For reactions involving pyridine derivatives, novel spectroscopic probes, particularly fluorescent probes, offer a non-invasive way to achieve this. mdpi.comacs.orgacs.org These probes are designed to change their spectroscopic properties (e.g., fluorescence intensity or wavelength) in response to changes in the chemical environment of the reaction. researchgate.net

Pyridine-based small-molecule fluorescent probes have been developed that exhibit changes in their photophysical properties depending on the solvent polarity and the presence of other molecules. mdpi.com Such probes could potentially be adapted to monitor the consumption of reactants or the formation of products in the synthesis of this compound. For example, a probe could be designed to interact specifically with a functional group on a reactant, with its fluorescence being quenched or enhanced as the reaction proceeds.

In-situ infrared spectroscopy is another powerful technique that has been used to study the mechanisms of pyridine base synthesis. researchgate.net This method allows for the direct observation of adsorbed species on a catalyst surface and can help identify reaction intermediates. researchgate.netyoutube.com For reactions conducted at an electrode interface, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) can provide detailed molecular-level information about adsorbed pyridine species and their role in the reaction mechanism. acs.org The development of such in-situ monitoring techniques is a key area of research for understanding and optimizing the synthesis of complex molecules like this compound.

Method Validation for Reproducible and Robust Research Outcomes

To ensure that the analytical data generated for this compound is reliable and reproducible, the analytical methods themselves must be rigorously validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net The key parameters for method validation are typically defined by guidelines from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net

The validation process involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Validation ParameterDescriptionImportance in Research
Specificity Differentiating the analyte from impurities or other components.Ensures that the signal being measured is solely from this compound.
Linearity Proportional response of the method to analyte concentration.Crucial for accurate quantification over a range of concentrations.
Accuracy How close the measured value is to the true value.Ensures the correctness of quantitative measurements.
Precision Reproducibility of the results.Demonstrates the reliability and consistency of the method.
LOD/LOQ The lowest concentration that can be reliably detected/quantified.Defines the lower limits of the method's applicability for trace analysis.
Robustness Resistance to small changes in experimental conditions.Indicates how well the method will perform in different labs or with slight variations.

Emerging Applications and Future Research Directions for 2 Sec Butyl 4 Ethylpyridine

2-sec-Butyl-4-ethylpyridine as a Key Intermediate in Complex Organic Synthesis

Substituted pyridines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. lifechemicals.comnih.gov The presence of alkyl groups on the pyridine (B92270) ring, such as the sec-butyl and ethyl groups in this compound, can influence the reactivity and selectivity of subsequent chemical transformations. nih.gov While specific examples detailing the use of this compound as a key intermediate are not extensively documented in publicly available literature, the general utility of alkylpyridines suggests its potential in the construction of intricate molecular architectures. pipzine-chem.com The functionalization of the pyridine ring or the alkyl side chains can provide access to a diverse range of derivatives. rsc.org For instance, the synthesis of pharmaceutically relevant compounds often involves the use of functionalized pyridine intermediates. google.com Future research is likely to focus on developing synthetic methodologies that leverage the specific steric and electronic nature of this compound to achieve highly selective and efficient syntheses of complex target molecules. organic-chemistry.orgnih.gov

Utilization in Materials Science: Components of Polymers or Supramolecular Assemblies

The incorporation of pyridine moieties into polymers and supramolecular structures can impart unique properties to the resulting materials, such as specific binding capabilities and responsiveness to external stimuli. acs.org Alkylpyridines, in a broader sense, are utilized in the preparation of polymer materials with enhanced thermal and corrosion resistance. pipzine-chem.com The pyridine nitrogen can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting electronic and optical properties. While direct applications of this compound in this context are not widely reported, its structure suggests potential as a monomer or a modifying agent in polymer chemistry. pipzine-chem.comzx-petro.com

In the realm of supramolecular chemistry, the pyridine unit is a common motif for directing the self-assembly of complex architectures through hydrogen bonding and metal coordination. nih.govlboro.ac.uk The sec-butyl and ethyl substituents of this compound could influence the packing and intermolecular interactions within such assemblies, potentially leading to the formation of novel materials with tailored properties. Future investigations may explore the use of this compound in the construction of functional supramolecular systems for applications in areas like catalysis and molecular recognition.

Application as Sterically Hindered Non-Nucleophilic Bases in Organic Transformations

One of the most promising applications for this compound lies in its potential use as a sterically hindered, non-nucleophilic base. Such bases are crucial in organic synthesis for their ability to deprotonate acidic protons without interfering with electrophilic centers in the reacting molecules. wikipedia.org The bulky sec-butyl group at the 2-position of the pyridine ring is expected to significantly obstruct the nitrogen atom, thereby reducing its nucleophilicity while retaining its basicity.

This characteristic is highly desirable in various organic transformations where a strong yet non-interfering base is required. While 2,6-di-tert-butylpyridine (B51100) is a well-known example of a sterically hindered pyridine base, sigmaaldrich.com the specific properties of this compound could offer advantages in certain reactions. The electronic effect of the ethyl group at the 4-position may modulate the basicity of the pyridine nitrogen. Research in this area would involve quantifying the pKa of its conjugate acid and evaluating its performance in a range of base-mediated reactions, such as elimination and condensation reactions.

PropertyDescriptionPotential Advantage in Organic Synthesis
Steric Hindrance The bulky sec-butyl group at the 2-position physically obstructs the nitrogen atom.Reduces nucleophilicity, preventing unwanted side reactions with electrophilic substrates.
Basicity The nitrogen atom possesses a lone pair of electrons, allowing it to act as a proton acceptor.Can effectively deprotonate a variety of acidic compounds to facilitate desired reactions.
Non-Nucleophilicity Due to steric hindrance, the nitrogen is a poor nucleophile.Ideal for reactions where only proton abstraction is desired, without nucleophilic attack.

Development of Pyridine-Based Chemosensors and Recognition Elements

Pyridine derivatives are widely employed in the design of chemosensors for the detection of various analytes, particularly metal ions. nih.govresearchgate.netmdpi.com The nitrogen atom of the pyridine ring can act as a binding site, and the electronic properties of the ring can be tuned to produce a measurable signal, such as a change in fluorescence or color, upon binding to a target species. scilit.comacs.org

The specific substitution pattern of this compound could be exploited in the rational design of selective chemosensors. The alkyl groups can influence the solubility and binding affinity of the sensor molecule. By incorporating suitable signaling units, it may be possible to develop novel sensors based on this pyridine derivative for the detection of specific metal ions or other guest molecules. Future research could involve the synthesis and evaluation of such chemosensors and their application in environmental monitoring or biological imaging.

Prospects for Rational Design of Novel Pyridine Derivatives with Tunable Properties

The core structure of this compound offers a versatile platform for the rational design of new pyridine derivatives with tailored properties. researchgate.net By introducing various functional groups onto the pyridine ring or the alkyl side chains, a library of new compounds with diverse electronic, steric, and coordination properties can be generated. doaj.org For example, the introduction of chromophores could lead to new dyes or optical materials, while the incorporation of catalytic moieties could result in novel organocatalysts. rsc.org

This rational design approach allows for the fine-tuning of the molecule's properties to suit specific applications. rsc.org Computational modeling can be employed to predict the properties of designed derivatives before their synthesis, thereby accelerating the discovery of new functional molecules.

Integration of Automated Synthesis and Characterization Platforms in Alkylpyridine Research

The exploration of the full potential of this compound and its derivatives can be significantly accelerated by the integration of automated synthesis and characterization platforms. merckmillipore.com Automated systems can perform a large number of reactions in a short period, enabling the rapid synthesis of libraries of related compounds for screening and optimization. nih.govscripps.edu

High-throughput screening techniques can then be used to evaluate the properties and activities of these compounds in a parallel fashion. nih.govmdpi.comacs.org This approach is particularly valuable for discovering new catalysts, materials, and biologically active molecules. researchgate.netbeilstein-journals.orgacs.org The application of these modern technologies to the study of alkylpyridines will undoubtedly lead to new discoveries and applications for compounds like this compound.

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